5,5-Dimethyl-4-oxohexanoic acid
Overview
Description
5,5-Dimethyl-4-oxohexanoic acid is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .
Synthesis Analysis
The synthesis of 5,5-Dimethyl-4-oxohexanoic acid involves the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate .Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-4-oxohexanoic acid is represented by the linear formula C8H14O3 . The compound has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .Scientific Research Applications
Chemical Synthesis and Derivatives
5,5-Dimethyl-4-oxohexanoic acid and its derivatives have been employed in various chemical synthesis processes. For instance, Ronsheim, Hilgenkamp, and Zercher (2003) explored the formation of γ-Keto esters from β-Keto esters, which involved methyl 5,5-dimethyl-4-oxohexanoate as a key component (Ronsheim, Hilgenkamp, & Zercher, 2003). Another example is the work by Hayes and Wallace (1990), who developed a simple route to methyl 5S-(benzoyloxy)-6-oxohexanoate, a crucial intermediate in leukotriene synthesis (Hayes & Wallace, 1990).
Pharmaceutical Research
In the realm of pharmaceutical research, Gonzalez et al. (1996) synthesized derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a constituent of the didemnin family of antineoplastic macrocyclic depsipeptides. This illustrates the compound's relevance in developing potential therapeutic agents (Gonzalez et al., 1996).
Organic Chemistry
In organic chemistry, Freer and Yates (1984) examined the oxidation of 2-cyclohexen-1-ones to 2-cyclohexene-1,4-diones, including 5,5-dimethyl-2-cyclohexen-1-one, demonstrating the compound's versatility in chemical transformations (Freer & Yates, 1984).
Biochemical Applications
Yamamoto, Oritani, and Yamashita(1990) utilized derivatives of 5,5-dimethyl-4-oxohexanoic acid in the synthesis of chiral γ-ionylideneacetic acids, highlighting its application in biochemical research related to natural product synthesis (Yamamoto, Oritani, & Yamashita, 1990).
Analytical Chemistry
In analytical chemistry, Kanawati et al. (2007) conducted mass spectrometric characterization of small oxocarboxylic acids, including 5-oxohexanoic acid, a compound closely related to 5,5-dimethyl-4-oxohexanoic acid. This study contributed to the understanding of ion fragmentation mechanisms in mass spectrometry (Kanawati et al., 2007).
Advanced Material Science
The exploration of 5,5-dimethyl-4-oxohexanoic acid and its analogs extends to advanced material science. Marselli et al. (2003) investigated the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes, employing 5,5-dimethyl-1-pyrroline-N-oxide for the detection of these radicals (Marselli et al., 2003).
properties
IUPAC Name |
5,5-dimethyl-4-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZDZPZFDKTEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515539 | |
Record name | 5,5-Dimethyl-4-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4-oxohexanoic acid | |
CAS RN |
57965-24-9 | |
Record name | 5,5-Dimethyl-4-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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